molecular formula C14H12N2O3S B4673391 5-[4-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[4-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4673391
M. Wt: 288.32 g/mol
InChI Key: SLVBTWNPIQXRCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(allyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as "ABT" is a synthetic compound that has been widely studied for its potential applications in scientific research. ABT belongs to the class of compounds known as thioxopyrimidines and is characterized by its unique chemical structure.

Scientific Research Applications

Wastewater Treatment and Micropollutant Removal

Constructed wetlands are commonly used for wastewater treatment when centralized sewage treatment is not feasible. Research has focused on the removal of micropollutants by treatment wetlands, but little is known about their ability to remove biological activity. Studies have evaluated the efficacy of conventional and intensified treatment wetland designs using both chemical analysis of conventional wastewater parameters and treatment indicator chemicals . These wetlands can remove micropollutants and biological activity to varying extents. For instance:

Anti-Melanogenic Compounds

The compound “5-(4-(allyloxy)benzylidene)-2-phenylthiazol-4(5H)-one” (also known as (Z)-BPT) and its derivatives have shown promise as anti-melanogenic agents. These compounds were designed based on the structural characteristics of tyrosinase inhibitors. Notably:

Antidiabetic Agents

Benzoxazolyl-linked benzylidene-based rhodanine analogs have been investigated as novel antidiabetic agents. The synthesis, molecular docking, and in vitro studies suggest their potential efficacy in managing diabetes .

properties

IUPAC Name

5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-2-7-19-10-5-3-9(4-6-10)8-11-12(17)15-14(20)16-13(11)18/h2-6,8H,1,7H2,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVBTWNPIQXRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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